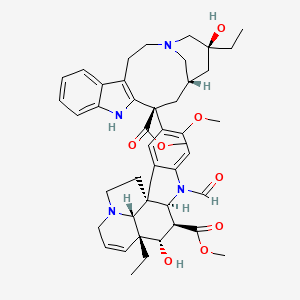

4-Desacetyl 3-Deoxy Vincristine

Beschreibung

Eigenschaften

IUPAC Name |

methyl (1S,9S,10R,11S,12R,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-11-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H54N4O8/c1-6-41(53)21-26-22-44(40(52)56-5,35-28(13-17-46(23-26)24-41)27-11-8-9-12-31(27)45-35)30-19-29-32(20-33(30)54-3)48(25-49)36-34(38(51)55-4)37(50)42(7-2)14-10-16-47-18-15-43(29,36)39(42)47/h8-12,14,19-20,25-26,34,36-37,39,45,50,53H,6-7,13,15-18,21-24H2,1-5H3/t26-,34-,36+,37+,39+,41+,42+,43+,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVMMARIDNVUCW-OZXRLHGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)C(=O)OC)O)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@H]([C@@H]8N6C=O)C(=O)OC)O)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H54N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747504 | |

| Record name | Methyl (2beta,3alpha,4beta,5alpha,12beta,19alpha)-15-[(5S,7S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-1-formyl-4-hydroxy-16-methoxy-6,7-didehydroaspidospermidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99435-53-7 | |

| Record name | Methyl (2beta,3alpha,4beta,5alpha,12beta,19alpha)-15-[(5S,7S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-1-formyl-4-hydroxy-16-methoxy-6,7-didehydroaspidospermidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Desacetyl 3-Deoxy Vincristine can be synthesized by hydrolyzing deoxy vinblastine to yield 4-desacetyl deoxy vinblastine, which is then oxidized with chromium trioxide (CrO₃) in acetic acid at -60°C . Another method involves the treatment of 3’,4’-anhydro-vincristine with alkali metal alcoholates in the presence of alkanols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods mentioned above can be scaled up under controlled conditions to produce the compound in larger quantities.

Analyse Chemischer Reaktionen

Types of Reactions

4-Desacetyl 3-Deoxy Vincristine undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO₃) in acetic acid at low temperatures.

Reduction: Common reducing agents like sodium borohydride (NaBH₄) can be used.

Substitution: Various nucleophiles can be introduced under suitable conditions to replace specific functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with CrO₃ yields 4-desacetyl deoxy vinblastine, while reduction and substitution reactions can produce a range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-Desacetyl 3-Deoxy Vincristine is primarily used in scientific research to study the properties and potential applications of vinca alkaloids. Its applications include:

Chemistry: Used as a reference compound to study the chemical properties and reactions of vinca alkaloids.

Biology: Helps in understanding the biological activities and interactions of vinca alkaloids with cellular components.

Medicine: Although not used therapeutically, it aids in the development of new antitumor agents by providing insights into the structure-activity relationships of vinca alkaloids.

Wirkmechanismus

The mechanism of action of 4-Desacetyl 3-Deoxy Vincristine is similar to that of vincristine. It primarily inhibits mitosis at metaphase by interacting with tubulin, a protein essential for microtubule formation . This interaction prevents the polymerization of tubulin into microtubules, thereby disrupting cell division and leading to cell death. Additionally, it may interfere with nucleic acid and protein synthesis by preventing the use of glutamic acid .

Vergleich Mit ähnlichen Verbindungen

Vincristine

Vindesine (CAS 53643-48-4)

- Structure: 3-(Aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-vincaleukoblastine .

- Activity : Used for leukemia and lymphoma, with a modified C-3 carboxamide group enhancing solubility.

- Comparison : Unlike vindesine, 4-Desacetyl 3-Deoxy Vincristine lacks the carboxamide moiety, which may reduce its aqueous solubility and alter its mechanism of action .

3-Hydroxy Vincristine

N-Desformyl-4-desacetyl Vincristine (CAS 55324-83-9)

Structural and Pharmacokinetic Data Table

Biologische Aktivität

4-Desacetyl 3-Deoxy Vincristine (4-D3DV) is a derivative of vincristine, a well-known vinca alkaloid used primarily in cancer treatment. This compound is notable for its significant biological activity, particularly its antitumor properties, which are largely attributed to its mechanism of action involving microtubule disruption. This article explores the biological activity of 4-D3DV, including its synthesis, mechanism of action, comparative analysis with related compounds, and relevant research findings.

Overview of this compound

4-D3DV is synthesized from deoxy vinblastine through hydrolysis, followed by oxidation using reagents like chromium trioxide in acetic acid under controlled conditions. Its chemical structure lacks specific acetyl and deoxy groups, which provides unique properties for research applications in pharmacology and biochemistry .

The primary mechanism by which 4-D3DV exerts its biological effects is through the inhibition of mitosis. It binds to tubulin, a protein critical for microtubule formation during cell division. By preventing the polymerization of tubulin into microtubules, 4-D3DV effectively halts the mitotic process at metaphase, leading to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| Vincristine | Inhibits microtubule formation | Widely used in chemotherapy |

| Vinblastine | Similar to vincristine; affects mitosis | Used in various cancer treatments |

| Vindesine | Semisynthetic derivative of vinblastine | Used for leukemia and lymphoma |

| Vinorelbine | Affects microtubule dynamics | Treats non-small cell lung cancer |

4-D3DV's structural modifications make it a valuable compound for studying the effects of vinca alkaloids on cellular processes. Its unique properties allow researchers to explore how these modifications influence biological activity compared to other vinca alkaloids .

Research Findings and Case Studies

Recent studies have highlighted the potent biological activity of 4-D3DV:

- Antitumor Activity : In vitro studies have demonstrated that 4-D3DV exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (T47D) and glioblastoma multiforme (GBM). The compound's IC50 values indicate strong efficacy in inhibiting cell proliferation .

- Mechanistic Insights : Research has shown that the compound's interaction with tubulin leads to altered dynamics in microtubule assembly, contributing to its antitumor effects. The binding affinity of 4-D3DV is comparable to that of vincristine, reinforcing its potential as a therapeutic agent .

- Pharmacokinetic Studies : While not widely used clinically, pharmacokinetic studies suggest that modifications in the structure of vinca alkaloids can enhance their stability and efficacy. Investigations into the delivery mechanisms have also indicated that utilizing carriers such as exosomes can improve targeted delivery and reduce side effects associated with traditional vincristine therapy .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 4-Desacetyl 3-Deoxy Vincristine in biological samples?

- Answer : High-performance liquid chromatography (HPLC) with ultraviolet detection (UV) at 297 nm is commonly used for quantification due to its sensitivity and specificity. Thin-layer chromatography (TLC) can serve as a complementary method for preliminary identification. For purity assessment, liquid chromatography-mass spectrometry (LC-MS) is recommended to resolve structural analogs and impurities, particularly when studying derivatives like 4-Desacetyl Vincristine Methosulfate . Standard calibration curves should be established using certified reference materials to ensure reproducibility.

Q. How can researchers differentiate this compound from structurally similar vinca alkaloids?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy, specifically - and -NMR, is critical for structural elucidation. Key distinguishing features include the absence of the acetyl group at position 4 and the deoxygenation at position 3. Comparative analysis with spectral databases (e.g., SciFinder) and synthetic standards is essential. Mass spectrometry (MS) further confirms molecular weight differences, such as the loss of 42 Da (acetyl group) and 16 Da (hydroxyl group) compared to vincristine .

Q. What in vitro models are suitable for studying the cellular uptake of this compound?

- Answer : Leukemia cell lines (e.g., Jurkat, HL-60) and human non-small cell lung cancer cells (e.g., HCC827) are widely used due to their sensitivity to vinca alkaloids. Accumulation studies should track drug levels across growth phases (lag, exponential, stationary) using cell dry weight normalization. For example, vincristine accumulation in stationary-phase cells reaches 2.52 µg/mg dry weight, suggesting phase-dependent uptake kinetics .

Advanced Research Questions

Q. How should experimental designs account for the differential neurotoxicity of this compound in axons versus cell bodies?

- Answer : Compartmentalized neuron cultures (e.g., dorsal root ganglion neurons) allow independent exposure of cell bodies and axons to the compound. Data from vincristine studies show that axonal exposure triggers microtubule depolymerization and degeneration within 18–24 hours, while cell body exposure has no effect. This model requires precise spatiotemporal monitoring via live-cell imaging and electrophysiological recordings to capture injury potentials .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models?

- Answer : Discrepancies often arise from metabolic conversion (e.g., cytochrome P450-mediated oxidation) or blood-brain barrier penetration. To address this:

- Use isotopically labeled this compound in mass spectrometry to track metabolites.

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro clearance data to in vivo scenarios.

- Validate findings with microdialysis in target tissues (e.g., brain, liver) .

Q. How can researchers optimize combinatorial therapies involving this compound to overcome chemoresistance?

- Answer : Synergy studies with calcium channel blockers (e.g., verapamil) or autophagy inhibitors (e.g., chloroquine) can reverse resistance. For example, verapamil sensitizes intestinal tissues to vincristine by inhibiting efflux transporters like P-glycoprotein. Dose-response matrices and Chou-Talalay combination indices are recommended to quantify synergism .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing phase-dependent drug accumulation data?

- Answer : Use repeated-measures ANOVA to compare accumulation across growth phases (lag, exponential, stationary). Post hoc t-tests (adjusted for multiple comparisons) can identify significant differences, with p ≤ 0.01 as the threshold. Normalize data to cell dry weight and report means ± SEM from triplicate experiments .

Q. How should researchers design assays to evaluate microtubule destabilization by this compound?

- Answer :

- In vitro : Tubulin polymerization assays with purified microtubules, monitored via turbidity (340 nm). Compare IC₅₀ values to vincristine.

- In situ : Immunofluorescence staining of β-tubulin in treated cells to visualize microtubule fragmentation.

- Live-cell imaging : Use GFP-tagged tubulin to track real-time depolymerization kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.